molecular formula C16H12O4 B3223875 5-(2,6-Dimethylphenoxy)isobenzofuran-1,3-dione CAS No. 122590-10-7

5-(2,6-Dimethylphenoxy)isobenzofuran-1,3-dione

Cat. No.: B3223875
CAS No.: 122590-10-7
M. Wt: 268.26 g/mol
InChI Key: ZFRCBLLKGGXOGG-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylphenoxy)isobenzofuran-1,3-dione is an organic compound with the molecular formula C16H12O4 and a molecular weight of 268.26 g/mol . This compound is characterized by the presence of a dimethylphenoxy group attached to an isobenzofuran-1,3-dione core. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylphenoxy)isobenzofuran-1,3-dione typically involves the reaction of 2,6-dimethylphenol with phthalic anhydride. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through an esterification mechanism, followed by cyclization to form the isobenzofuran-1,3-dione structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylphenoxy)isobenzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,6-Dimethylphenoxy)isobenzofuran-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylphenoxy)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features. The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyisobenzofuran-1,3-dione: Similar structure but with a methoxy group instead of a dimethylphenoxy group.

    5-Phenoxyisobenzofuran-1,3-dione: Contains a phenoxy group instead of a dimethylphenoxy group.

    5-Chloroisobenzofuran-1,3-dione: Features a chloro group instead of a dimethylphenoxy group.

Uniqueness

5-(2,6-Dimethylphenoxy)isobenzofuran-1,3-dione is unique due to the presence of the dimethylphenoxy group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5-(2,6-dimethylphenoxy)-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-9-4-3-5-10(2)14(9)19-11-6-7-12-13(8-11)16(18)20-15(12)17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRCBLLKGGXOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=CC3=C(C=C2)C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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